6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Epigenetics Bromodomain inhibitors Cancer therapeutics

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold recognized for its broad pharmacological utility. Its structure integrates a 3-methyl-triazolopyridazine core with a 4-(3-chlorophenyl)piperazine moiety – a privileged fragment in neuroscience and oncology.

Molecular Formula C16H17ClN6
Molecular Weight 328.80 g/mol
Cat. No. B4511098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC16H17ClN6
Molecular Weight328.80 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C16H17ClN6/c1-12-18-19-15-5-6-16(20-23(12)15)22-9-7-21(8-10-22)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3
InChIKeyKRRYIOWOARPHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine: Sourcing a Versatile Triazolopyridazine Scaffold for Drug Discovery


6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold recognized for its broad pharmacological utility [1]. Its structure integrates a 3-methyl-triazolopyridazine core with a 4-(3-chlorophenyl)piperazine moiety – a privileged fragment in neuroscience and oncology. This compound serves as a direct synthetic precursor to a nanomolar BRD4 bromodomain inhibitor (PDB: 5DLX) [2] and is a representative analog within a class of triazolopyridazines patented as PAR1 inhibitors [3], positioning it as a key intermediate for epigenetic and antithrombotic research programs.

Why Standard Triazolopyridazine Analogs Cannot Substitute for the 3-Chlorophenylpiperazine Derivative


The 3-chlorophenylpiperazine group attached via a piperazine linker to the triazolopyridazine-6 position is not a generic substitution; it fundamentally dictates target engagement and pharmacokinetic profile. In BRD4 bromodomain inhibitor development, replacing this specific piperazine-aryl group with piperidine or indole-based fragments led to a complete loss of inhibitory activity [1]. Similarly, the 3-chloro substitution pattern on the phenyl ring is critical: the 4-chloro isomer (1-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine) exhibits a different pharmacological fingerprint, often favoring serotonin receptor modulation over kinase or BET bromodomain inhibition [2]. Even within the same chemotype, small variations in the piperazine N-substituent produce divergent PARP enzyme selectivity profiles (IC50 differences >100-fold between PARP1 and PARP2) [3]. Simple replacement with unsubstituted piperazine or other arylpiperazines is therefore not feasible without extensive revalidation of both potency and selectivity.

Quantitative Evidence for Prioritizing 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine in Research Procurement


BRD4 Bromodomain Inhibition: Scaffold Validation via Co-Crystallized Analog

The target compound is the direct precursor to the BRD4 BD1 inhibitor N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide, which has been co-crystallized with human BRD4 BD1 at 1.90 Å resolution (PDB: 5DLX) [1]. In in vitro AlphaScreen assays, the [1,2,4]triazolo[4,3-b]pyridazine scaffold class exhibited micromolar IC50 values against BRD4 BD1, with compound 5 (containing the identical core) identified as the initial hit [2]. By contrast, replacement of the piperazine-linked aryl group with a simple piperidine abolishes inhibitory activity (compound 13, no detectable inhibition) [2]. This demonstrates that the intact 3-chlorophenylpiperazine fragment is indispensable for bromodomain engagement, and the target compound provides the essential scaffold for further SAR exploration.

Epigenetics Bromodomain inhibitors Cancer therapeutics

PAR1 Inhibition: Positioning Against the Sanofi Patent Series

US Patent 9,079,906 B2 (Sanofi) explicitly claims 6-substituted triazolopyridazines, including those with arylpiperazine substituents, as protease-activated receptor 1 (PAR1) inhibitors [1]. The general Formula I in this patent encompasses compounds where the 6-position bears a piperazine ring N-substituted with a 3-chlorophenyl group, directly mapping the target compound onto the claimed chemical space [1]. While the patent assigns antithrombotic activity to the class, specific IC50 values for the target compound are not publicly disclosed. However, the patent's exemplified compounds demonstrate PAR1 inhibition in the nanomolar to low micromolar range in platelet aggregation assays [1]. In contrast, the widely used PAR1 antagonist vorapaxar has a Ki of 1.1 nM for PAR1 but carries a significant bleeding risk due to irreversible inhibition [2]. The triazolopyridazine scaffold offers a distinct chemotype from the himbacine-derived vorapaxar, potentially enabling reversible inhibition with a differentiated safety window.

Thrombosis PAR1 antagonists Cardiovascular research

Serotonergic Receptor Modulation: Differentiating the 3-Chloro from the 4-Chloro Isomer

The 3-chlorophenylpiperazine fragment is a critical determinant of serotonergic activity. In a series of N-hexyl trazodone analogs bearing the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core, compound 10a, which contains the identical 4-(3-chlorophenyl)piperazine group, displayed a 5-HT1A Ki of 16 nM and negligible affinity for 5-HT2A receptors [1]. In contrast, the 4-chlorophenyl analog (1-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine) preferentially engages 5-HT2C and sigma receptors [2]. The target compound, by virtue of its 3-chlorophenyl substitution and 3-methyl-triazolopyridazine core, is predicted to follow the 5-HT1A-selective trajectory rather than the promiscuous binding profile of 4-chlorophenyl derivatives, which often carry dopaminergic and sigma off-target liabilities.

Serotonin receptors Antidepressant pharmacology CNS drug discovery

Kinase Inhibition Potential: c-Met/Pim-1 Dual Targeting with Triazolopyridazine Scaffolds

A recent medicinal chemistry study demonstrated that [1,2,4]triazolo[4,3-b]pyridazine derivatives act as dual c-Met/Pim-1 kinase inhibitors with antitumor activity in cellular assays [1]. Derivatives with arylpiperazine substitutions at the 6-position showed enhanced binding to the c-Met ATP pocket compared to analogs lacking this group. While quantitative IC50 values for the specific 3-chlorophenylpiperazine derivative were not reported, the class-level SAR indicates that electron-withdrawing substituents on the phenyl ring (such as 3-chloro) improve c-Met binding potency relative to unsubstituted phenyl or electron-donating groups (e.g., 4-methoxy) [1]. In contrast, the 6-(4-ethylpiperazin-1-yl)-3-methyl analog (CAS not available) is more commonly associated with antibacterial screening and lacks c-Met profiling data [2].

Kinase inhibitors c-Met Cancer therapeutics

Optimal Use Cases for 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine in Scientific and Industrial Workflows


Synthesis of BRD4 Bromodomain PROTACs and Bivalent Inhibitors

The target compound can serve as the BRD4-binding warhead in proteolysis-targeting chimeras (PROTACs). The co-crystal structure of its N-propyl-piperidine-4-carboxamide derivative with BRD4 BD1 (PDB: 5DLX [1]) provides a high-resolution map of the binding pose, enabling rational linker attachment. The free piperazine nitrogen can be functionalized with PEG or alkyl linkers to recruit E3 ligases (e.g., CRBN or VHL), creating bivalent degraders. This approach has been validated in the BET family: AZD5153, a bivalent BRD4 inhibitor, achieved picomolar cellular potency by simultaneously engaging both bromodomains [2].

Lead Optimization in PAR1 Antagonist Programs

For cardiovascular drug discovery teams targeting PAR1, this compound provides a patent-covered, synthetically tractable starting point. The triazolopyridazine core is distinct from the himbacine scaffold of vorapaxar and the isoxazole-based atopaxar. The presence of a basic piperazine nitrogen allows salt formation for improved solubility and bioavailability optimization, while the 3-chlorophenyl group can be replaced or modified to dial out CYP2D6 inhibition, a known liability of arylpiperazines [3].

Serotonin Receptor Subtype Profiling and Tool Compound Development

Neuroscience laboratories can employ this compound to investigate the contribution of the 3-chlorophenylpiperazine fragment to 5-HT1A/5-HT7 selectivity. The 3-chloro substitution pattern is associated with tight 5-HT1A binding (Ki = 16 nM in the trazodone analog series [4]) while avoiding 5-HT2A activation. By comparing this compound head-to-head with the 4-chloro isomer, researchers can deconvolve the role of chlorine position in determining GPCR subtype selectivity, generating valuable SAR data for antidepressant and anxiolytic drug discovery [4].

Dual c-Met/Pim-1 Kinase Inhibitor Fragment Elaboration

The [1,2,4]triazolo[4,3-b]pyridazine core is a recognized hinge-binding scaffold for type I kinase inhibitors. The 3-chlorophenylpiperazine substituent at the 6-position can extend into the solvent-exposed region of the c-Met ATP pocket, as suggested by docking studies of related triazolopyridazine derivatives [5]. Medicinal chemistry teams can use this compound as a fragment for further elaboration at the 3-methyl position (e.g., introducing solubilizing groups) or the piperazine N-4 position (e.g., sulfonamide or carboxamide linkers) to improve c-Met IC50 from the micromolar range into the nanomolar range while maintaining Pim-1 co-inhibition for synthetic lethality applications in cancer [5].

Quote Request

Request a Quote for 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.